1,6,9,9a-Tetrahydro-4H-quinolizine

Description

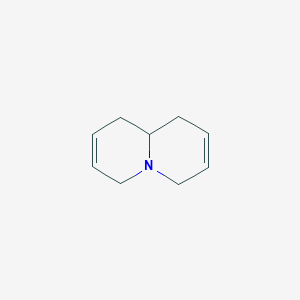

Structure

2D Structure

3D Structure

Properties

CAS No. |

1004-88-2 |

|---|---|

Molecular Formula |

C9H13N |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

4,6,9,9a-tetrahydro-1H-quinolizine |

InChI |

InChI=1S/C9H13N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-4,9H,5-8H2 |

InChI Key |

VHMFCNJLBGINGR-UHFFFAOYSA-N |

SMILES |

C1C=CCN2C1CC=CC2 |

Canonical SMILES |

C1C=CCN2C1CC=CC2 |

Synonyms |

1,6,9,9a-Tetrahydro-4H-quinolizine |

Origin of Product |

United States |

Synthetic Methodologies for 1,6,9,9a Tetrahydro 4h Quinolizine and Analogous Saturated Quinolizine Scaffolds

Cyclization Strategies for Quinolizine Ring Formation

The construction of the fundamental quinolizine ring is most commonly achieved through various cyclization reactions. These can be broadly categorized into intramolecular and intermolecular approaches, as well as multicomponent reactions that assemble the bicyclic system in a single step.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for the synthesis of the 1,6,9,9a-tetrahydro-4H-quinolizine scaffold, often providing high levels of stereocontrol. A notable example is the enantioselective synthesis of (S)-1,6,7,8,9,9a-hexahydroquinolizin-4-one, a close analog of the target compound. This synthesis highlights a key stereoselective cyclocondensation step.

In this approach, a ketodiester is reacted with (R)-phenylglycinol, leading to a stereocontrolled cyclization. The resulting oxazolidine ring in the oxazolopiperidone lactam intermediate is then reduced with retention of configuration. This method underscores the potential of intramolecular strategies to build the quinolizine core with defined stereochemistry, which is crucial for the synthesis of biologically active molecules.

| Reactants | Key Intermediate | Product | Ref. |

| Ketodiester, (R)-phenylglycinol | Oxazolopiperidone lactam | (S)-1,6,7,8,9,9a-hexahydroquinolizin-4-one |

Intermolecular Cyclocondensation Approaches

Intermolecular cyclocondensation reactions bring together two or more separate molecules to form the quinolizine ring system. While specific examples leading directly to this compound are not extensively documented in readily available literature, analogous strategies for similar heterocyclic systems, such as the synthesis of pyrimido[1,6-a]quinoxalines, offer insights into potential routes. These reactions often involve the trapping of a thermally generated reactive intermediate, like a ketene, by a Schiff base. This type of [4+2] cycloaddition, where the Schiff base acts as the dienophile, could be adapted for quinolizine synthesis.

A hypothetical intermolecular approach to a quinolizine scaffold could involve the reaction of a suitably substituted pyridine (B92270) derivative with a dienophile, followed by further cyclization and reduction steps.

Multicomponent Reaction (MCR) Tactics for Quinolizine Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most of the atoms of the starting materials. While specific MCRs for the direct synthesis of this compound are not prevalent, the Povarov reaction, a well-known MCR for the synthesis of tetrahydroquinolines, provides a conceptual framework. beilstein-journals.org

The Povarov reaction typically involves an aniline, an aldehyde, and an activated alkene. By analogy, a reaction between a suitable amino-pyridine derivative, an aldehyde, and a dienophile could potentially lead to a quinolizine-type structure. The initial cycloadduct could then be further elaborated to the desired tetrahydroquinolizine. The power of MCRs lies in their ability to rapidly generate molecular diversity, making them an attractive area for the development of novel routes to quinolizine scaffolds. researchgate.net

Synthesis via Transformation of Precursor Systems

An alternative to building the quinolizine ring from acyclic precursors is to start with a pre-existing heterocyclic system and modify it to the desired saturated scaffold. This often involves desulfurization or hydrogenation reactions.

Desulphurisation Reactions for Reduced Quinolines and Quinolizines

Desulfurization reactions, often employing reagents like Raney nickel, can be a key step in the synthesis of saturated heterocycles. In the context of quinoline (B57606) synthesis, a one-pot approach has been developed that involves a Michael addition-cyclization condensation followed by an iodine-mediated desulfurative step. mdpi.com This strategy utilizes an o-aminothiophenol and a 1,3-ynone to construct the quinoline ring.

While this example focuses on quinolines, the principle of using a sulfur-containing precursor to direct cyclization and then removing the sulfur atom can be a viable strategy for quinolizine synthesis. A potential pathway could involve the synthesis of a sulfur-containing quinolizine precursor, which upon desulfurization would yield the saturated quinolizine scaffold. This approach can be particularly useful when the sulfur atom facilitates key bond-forming reactions.

| Reaction Type | Key Steps | Product |

| Desulfurative Cyclization | Michael Addition, Cyclization, Desulfurization | Quinolines |

Hydrogenation Patterns and their Impact on Quinolizine Derivatives

The catalytic hydrogenation of aromatic quinolizinium (B1208727) salts is a direct and efficient method for the preparation of fully saturated quinolizidine (B1214090) derivatives. Quinolizinium salts, which are aromatic heterocyclic cations, readily undergo reduction to their corresponding saturated counterparts.

This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The complete reduction of the aromatic system leads to the formation of the quinolizidine skeleton. By carefully controlling the reaction conditions, it may be possible to achieve partial hydrogenation to obtain tetrahydroquinolizine derivatives like this compound. The choice of catalyst, solvent, pressure, and temperature can all influence the outcome of the hydrogenation, potentially allowing for the selective reduction of one of the rings in the quinolizinium system.

| Starting Material | Catalyst | Product |

| Quinolizinium salt | Pd/C | Quinolizidine |

Stereoselective and Regioselective Synthesis of Quinolizine Systems

The spatial arrangement of substituents and the specific connectivity of atoms during ring formation are paramount in the synthesis of functional quinolizine systems. Control over these aspects is crucial for producing specific isomers with desired biological or chemical properties.

Diastereoselective synthesis is fundamental when creating multiple stereocenters within the tetrahydroquinolizine framework. One effective strategy involves an intramolecular amide Michael addition. For instance, the formal syntheses of C5-epi-senepodine G and C5-epi-cermizine C have been achieved through a novel diastereoselective, intramolecular amide Michael addition process researchgate.net. This type of reaction establishes the relative stereochemistry of the newly formed ring system with high fidelity.

Another powerful method for achieving diastereoselective control is through [4+2] annulation reactions. The reaction between in situ generated p-quinone methides and various dienophiles, such as nitroalkenes, provides a direct route to highly substituted tetrahydroquinoline derivatives acs.org. This cascade reaction, proceeding through an aza-Michael/1,6-conjugate addition sequence, allows for the construction of the heterocyclic ring with specific diastereomeric outcomes under mild conditions acs.org. While demonstrated for tetrahydroquinolines, the principles of this annulation strategy are applicable to the construction of related saturated heterocyclic systems like quinolizines.

The key to achieving high diastereoselectivity often lies in the conformational biases of the transition state, which can be influenced by the choice of substrates, catalysts, and reaction conditions. In the synthesis of a key intermediate for certain lycopodium and lupin alkaloids, a stereoselective cyclocondensation of a ketodiester with an amino alcohol derivative serves as a critical step in establishing the desired stereochemistry researchgate.net.

Regioselectivity, or the control over the site of bond formation, is a critical consideration in annulation strategies used to construct the quinolizine skeleton. Transition metal-catalyzed C-H activation and annulation has emerged as a powerful tool for the regioselective synthesis of quinoline and related heterocyclic systems. For example, rhodium(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes proceeds via a double C-H activation to produce highly functionalized 4H-quinolizin-4-ones researchgate.net. The directing group on the pyridine precursor guides the catalyst to activate specific C-H bonds, thereby ensuring the desired regiochemical outcome of the cyclization.

Similarly, the regioselectivity of hydrosilylation reactions on quinolines can be controlled to produce 1,2-dihydroquinolines, which are precursors to the tetrahydroquinolizine core. Mechanistic studies suggest that the observed regioselectivity is due to the photochemical generation of more electron-deficient radicals at specific positions of the quinoline ring (e.g., the 5-position), which then directs the subsequent reaction nih.gov.

In the synthesis of novel thiazino[2,3,4-ij]quinolin-4-ium derivatives, annulation reactions of 8-quinolinesulfenyl halides are employed to achieve regioselective cyclization, highlighting how the inherent reactivity of specific functional groups can be exploited to control the formation of fused heterocyclic systems mdpi.com. The development of these methods is crucial for creating libraries of quinoline-containing compounds that would be otherwise difficult to access using conventional synthetic routes researchgate.netmdpi.com.

To produce enantiomerically pure quinolizine derivatives, chemists often employ chiral auxiliaries or asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction, after which it can be removed wikipedia.org.

An exemplary application of this is the enantioselective synthesis of (S)-1,6,7,8,9,9a-hexahydroquinolizin-4-one, a key intermediate for lycopodium alkaloids researchgate.net. This synthesis utilizes (R)-phenylglycinol as a chiral auxiliary. The key stereochemical step is the cyclocondensation of a ketodiester with the chiral amino alcohol, which proceeds with high stereoselectivity through a process involving dynamic kinetic resolution researchgate.net. The auxiliary is later removed to yield the enantiopure quinolizinone product.

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of a chiral product, is a highly efficient alternative. While direct examples for this compound are specific, the principles are well-established for related heterocycles. For instance, asymmetric synthesis of tetrahydroquinolines has been achieved using supramolecular organocatalysis nih.gov. Similarly, transition-metal catalysis and organocatalysis have been elegantly used for the asymmetric hydrogenation or transfer hydrogenation of quinoxalines to furnish chiral tetrahydroquinoxalines nih.govrsc.org. These catalytic systems, often involving chiral ligands or organocatalysts, create a chiral environment that biases the reaction towards the formation of one enantiomer over the other.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Target Scaffold/Derivative | Reference |

|---|---|---|---|

| (R)-Phenylglycinol | Stereoselective Cyclocondensation | (S)-1,6,7,8,9,9a-Hexahydroquinolizin-4-one | researchgate.net |

| Evans Oxazolidinones | Aldol Reactions, Alkylation | General Asymmetric Synthesis | wikipedia.orgnih.gov |

| Camphorsultam | Alkylation, Diels-Alder | General Asymmetric Synthesis | nih.gov |

Catalytic Systems in Quinolizine Synthesis

Catalysis is indispensable in modern organic synthesis for its ability to accelerate reactions, often under mild conditions, and to control selectivity. Both acid catalysis and organocatalysis have been effectively applied to the synthesis of the quinolizine scaffold and its precursors.

Lewis acids, which act as electron-pair acceptors, are frequently used to activate substrates and catalyze ring-forming reactions wikipedia.org. In the context of quinoline synthesis, Lewis acids can accelerate key steps like dehydration cyclization mdpi.com. For example, the introduction of a Lewis acid can promote the cyclization of acetophenone and aniline derivatives to form quinoline skeletons mdpi.com. Common Lewis acids used in organic synthesis include TiCl₄, BF₃, SnCl₄, and AlCl₃ wikipedia.org. In some protocols, the combination of a Lewis acid and a base is used to promote cyclization for the construction of quinazolinones rsc.org.

Brønsted acids (proton donors) are also effective catalysts for intramolecular cyclizations leading to quinolizine-like structures. Aldehyde and ketone electrophiles incorporated into the side chains of 2- and 4-alkylpyridines can undergo intramolecular aldol-type condensations with the pyridine benzylic carbons in the presence of Brønsted acid catalysts like trifluoromethanesulfonic acid (TfOH) nih.gov. These reactions lead to the formation of fused heterocyclic systems, such as pyridyl-substituted hydroxy lactams and dehydro-piperidine products, which are structurally related to the quinolizine core nih.gov. The Brønsted acid activates the electrophile by protonating it, thereby facilitating the nucleophilic attack that leads to cyclization rsc.org.

Table 2: Comparison of Acid Catalysis in Heterocycle Synthesis

| Catalyst Type | Role in Reaction | Example Reaction | Reference |

|---|---|---|---|

| Lewis Acid (e.g., Co(III)) | Accelerates dehydration cyclization | Cyclization of acetophenone and aniline to form quinolines | mdpi.com |

| Lewis Acid (e.g., AgSbF₆) | Improves activity and enantioselectivity | Ru-catalyzed asymmetric transfer hydrogenation of DHIQs | mdpi.com |

| Brønsted Acid (e.g., TfOH) | Catalyzes intramolecular condensation | Cyclization of β-ketoamide side chains on pyridines | nih.gov |

| Brønsted Acid | Initiates C-H silylation via protonation | Catalytic formation of stabilized silicon cations from hydrosilanes | acs.org |

Organocatalysis in Quinolizine Annulation Reactions

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a valuable alternative to metal-based catalysts rsc.org. Annulation reactions, which build rings onto an existing structure, are particularly well-suited for organocatalytic strategies.

The synthesis of quinolizine and related scaffolds can be achieved through organocatalyzed cascade reactions. A common strategy involves an initial aza-Michael addition followed by a subsequent cyclization step. For example, a squaramide-catalyzed asymmetric domino reaction has been developed for the construction of pyrazolinone-embedded spirooxazolidines uva.es. This cascade involves hemiaminal formation followed by an aza-Michael addition. This type of reaction sequence, where multiple bonds and stereocenters are formed in a single operation, is a hallmark of efficient organocatalytic annulations uva.es.

N-heterocyclic carbenes (NHCs) are another class of powerful organocatalysts. They have been used to catalyze the asymmetric C4-functionalization of quinolin-2-ones through a [3+3] annulation/ring-opening cascade reaction, demonstrating their utility in constructing complex, enantioenriched quinoline derivatives under mild conditions rsc.org. The application of these organocatalytic annulation strategies is a promising avenue for the stereoselective synthesis of this compound and its derivatives.

Transition Metal Catalysis

Transition metal catalysis plays a important role in the synthesis of this compound and its analogs, primarily through the catalytic hydrogenation of quinolizinium precursors. This transformation allows for the direct conversion of the aromatic, planar quinolizinium cation to the saturated, three-dimensional quinolizidine skeleton wikipedia.org.

A variety of transition metal catalysts, including those based on platinum, palladium, and rhodium, are effective for this reduction. The choice of catalyst, solvent, and reaction conditions (e.g., hydrogen pressure and temperature) can be optimized to achieve high yields and, in cases of substituted quinolizinium salts, to control the stereoselectivity of the hydrogenation.

While specific examples detailing the transition metal-catalyzed synthesis of the unsubstituted this compound are not extensively documented in the readily available literature, the catalytic reduction of substituted quinolizinium salts is a well-established method in the synthesis of various quinolizidine alkaloids. This approach is fundamental to accessing the core structure of this class of compounds.

Green Chemistry Principles in Quinolizine Synthesis

The application of green chemistry principles to the synthesis of complex molecules like quinolizidines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key aspects include the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the optimization of synthetic routes to maximize atom economy and minimize waste generation.

Solvent-Free and Aqueous Media Synthetic Routes

The development of solvent-free and aqueous media synthetic routes for quinolizine and related N-heterocycles is a key goal in green chemistry. While specific examples for the synthesis of this compound under these conditions are not widely reported, general trends in the synthesis of N-heterocycles point towards the feasibility of such approaches.

Microwave-assisted organic synthesis (MAOS) is a technique that can often be performed under solvent-free conditions or with minimal solvent, leading to significantly reduced reaction times and often improved yields. The microwave-induced cyclization to form the quinolizidine ring, as mentioned earlier, is an example of a more energy-efficient method that aligns with green chemistry principles nih.gov.

Syntheses in aqueous media are highly desirable due to the low cost, non-flammability, and low toxicity of water. While hydrophobic reactants can pose a challenge, the use of surfactants or co-solvents can facilitate reactions in water. The development of water-tolerant catalysts is also crucial for advancing aqueous-phase synthesis of quinolizidine scaffolds.

Evaluation of Green Chemistry Metrics (e.g., Atom Economy, E-factor)

The "greenness" of a synthetic route can be quantitatively assessed using various metrics, with Atom Economy and the Environmental Factor (E-factor) being two of the most common.

Atom Economy , developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has an atom economy of 100%. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts.

The E-factor , introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process. This metric considers not only byproducts but also solvent losses and other process waste.

The following table provides a hypothetical evaluation of different synthetic approaches to a saturated quinolizine scaffold based on these green chemistry metrics. The values are illustrative and would need to be calculated for specific, optimized reaction conditions.

| Synthetic Approach | Potential Green Advantages | Potential Drawbacks | Hypothetical Atom Economy | Hypothetical E-factor |

| Catalytic Hydrogenation of Quinolizinium Salt | High atom economy (addition of H2). | May require high pressure and specialized equipment. Catalyst recovery is important. | High (~100%) | Low (depends on solvent and catalyst recycling) |

| Multi-step Cyclization | High stereocontrol. | Can involve multiple steps, leading to lower overall yield and higher E-factor. Use of protecting groups can reduce atom economy. | Moderate | High (due to multiple steps and reagents) |

| Biocatalytic Routes | High selectivity, mild reaction conditions (aqueous media). | Limited availability of suitable enzymes. | Potentially High | Potentially Low |

The biosynthesis of quinolizidine alkaloids in plants, which proceeds via enzymatic cyclization of lysine-derived precursors, represents an ideal green synthesis, occurring in water under ambient conditions with high stereoselectivity nih.govfrontiersin.org. While challenging to replicate in a laboratory setting, these natural pathways provide inspiration for the development of more sustainable synthetic methodologies.

Reactivity and Chemical Transformations of 1,6,9,9a Tetrahydro 4h Quinolizine and Its Derivatives

Electrophilic and Nucleophilic Reactions of the Tetrahydroquinolizine Core

The tetrahydroquinolizine system, containing both electron-rich and electron-deficient centers, is susceptible to attack by both electrophiles and nucleophiles. The nitrogen atom, with its lone pair of electrons, is a primary site for electrophilic attack. Protonation and alkylation reactions readily occur at this position.

In contrast, the carbon framework can undergo nucleophilic attack, particularly when activated by adjacent functional groups. For instance, the presence of a carbonyl group in a derivative can render the alpha-carbon susceptible to nucleophilic addition.

The reactivity of the tetrahydroquinolizine core is also influenced by the nature of the substituent groups present. Electron-donating groups enhance the nucleophilicity of the nitrogen atom and the aromatic ring (if present), while electron-withdrawing groups have the opposite effect.

Table 1: Examples of Electrophilic and Nucleophilic Reactions

| Reaction Type | Reagent | Product Type | Reference |

| N-Alkylation | Alkyl halide | Quaternary ammonium (B1175870) salt | N/A |

| N-Acylation | Acyl chloride | N-acyltetrahydroquinolizine | rsc.org |

| Michael Addition | α,β-Unsaturated carbonyl | Substituted tetrahydroquinolizine | nih.gov |

Addition Reactions to Unsaturated Bonds within Quinolizine Derivatives

Unsaturated quinolizine derivatives, particularly those containing carbon-carbon double bonds within the ring system, readily undergo addition reactions. These reactions provide a powerful tool for the introduction of new functional groups and the construction of more complex molecular architectures.

Hydrogenation: The double bonds in unsaturated quinolizine derivatives can be reduced by catalytic hydrogenation. This reaction typically proceeds with high stereoselectivity, affording the corresponding saturated quinolizidine (B1214090). The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction. For example, asymmetric hydrogenation of quinolines using chiral ruthenium catalysts can produce tetrahydroquinolines with high enantiomeric excess. nih.gov

Halogenation: The addition of halogens, such as bromine and chlorine, across the double bond of an unsaturated quinolizine derivative leads to the formation of dihalo-substituted products. This reaction is often used to introduce functionality that can be further elaborated.

Michael Addition: The double bond in α,β-unsaturated quinolizone derivatives is susceptible to conjugate addition by a variety of nucleophiles, including enolates, amines, and thiols. youtube.com This reaction, known as the Michael addition, is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.

Rearrangement Reactions of Quinolizine Frameworks

The quinolizine framework can undergo a variety of rearrangement reactions, often driven by the formation of more stable products. These rearrangements can involve changes in ring size, the migration of substituents, or the cleavage and formation of new bonds.

One notable example is the dienone-phenol rearrangement, which can occur in quinolizine derivatives containing a cyclohexadienone moiety. This acid-catalyzed reaction leads to the formation of a phenolic product with a rearranged carbon skeleton.

Another important rearrangement is the Beckmann rearrangement, which can be used to convert an oxime derivative of a quinolizone into a lactam. This reaction provides a route to ring-expanded quinolizine derivatives.

Computational studies have been employed to investigate the mechanisms of these rearrangement reactions, providing valuable insights into the factors that control the outcome of the reaction. researchgate.net

Derivatization and Functionalization Strategies of Saturated Quinolizines

The derivatization and functionalization of saturated quinolizines, also known as quinolizidines, is a key strategy for the synthesis of a wide range of biologically active compounds. mdpi.com These strategies often involve the introduction of new functional groups at specific positions on the quinolizidine ring system.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the derivatization of quinolizidines. This approach avoids the need for pre-functionalized substrates and allows for the direct introduction of a variety of functional groups, including aryl, alkyl, and heteroatom-containing groups. researchgate.net

Lithiation-Substitution: The deprotonation of a C-H bond adjacent to the nitrogen atom using a strong base, such as an organolithium reagent, followed by quenching with an electrophile, provides a versatile method for the introduction of substituents at the α-position. nih.gov

Functional Group Interconversion: Existing functional groups on the quinolizidine ring can be converted into other functional groups using a variety of standard synthetic transformations. For example, a hydroxyl group can be oxidized to a ketone, which can then be further reacted with a Grignard reagent to introduce a new carbon-carbon bond.

Oxidation and Reduction Chemistry of Tetrahydroquinolizines

The tetrahydroquinolizine core can undergo both oxidation and reduction reactions, leading to the formation of a variety of products with different oxidation states.

Oxidation: Oxidation of the tetrahydroquinolizine ring can lead to the formation of quinolizinium (B1208727) cations, quinolizones, or other oxidized species. The outcome of the oxidation reaction depends on the oxidant used and the reaction conditions. For example, the use of a mild oxidizing agent, such as manganese dioxide, can selectively oxidize the α-carbon to the nitrogen atom, leading to the formation of a quinolizone.

Reduction: Reduction of the tetrahydroquinolizine ring can lead to the formation of the fully saturated quinolizidine. This can be achieved through catalytic hydrogenation or by the use of reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. youtube.com The stereochemical outcome of the reduction is often dependent on the nature of the reducing agent and the steric environment around the reducible bond.

Formation of Quinolizinium Cations from Tetrahydroquinolizine Precursors

Quinolizinium cations are aromatic, planar, and fully conjugated heterocyclic systems that can be generated from tetrahydroquinolizine precursors through oxidation or elimination reactions.

Oxidation: As mentioned previously, the oxidation of tetrahydroquinolines can lead to the formation of quinolizinium cations. This process involves the removal of two hydrogen atoms from the tetrahydroquinolizine ring, resulting in the formation of a double bond and the generation of a positive charge on the nitrogen atom.

Dehydration: The dehydration of a hydroxyl-substituted tetrahydroquinolizine can also lead to the formation of a quinolizinium cation. This reaction is typically acid-catalyzed and proceeds through an E1 or E2 elimination mechanism.

The formation of quinolizinium cations is a key step in the synthesis of many quinolizine-based dyes and other functional materials. The aromatic nature of the quinolizinium ring system imparts these compounds with unique photophysical and electronic properties.

Theoretical and Computational Chemistry Studies of 1,6,9,9a Tetrahydro 4h Quinolizine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic landscape and inherent stability of 1,6,9,9a-tetrahydro-4H-quinolizine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine key electronic properties.

The distribution of electron density, for instance, reveals the nucleophilic and electrophilic regions of the molecule. The nitrogen atom, with its lone pair of electrons, is the primary center of basicity and nucleophilicity. The calculated electrostatic potential map would visually confirm this, with a region of negative potential localized around the nitrogen. The double bond in the tetrahydropyridine (B1245486) ring also represents a region of higher electron density, making it susceptible to electrophilic attack.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically localized on the nitrogen atom and the π-system of the double bond, indicating these are the primary sites for electron donation in reactions. Conversely, the LUMO is generally distributed over the σ*-antibonding orbitals of the C-N and C-C bonds, suggesting where the molecule is most likely to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| Dipole Moment | 1.5 - 2.0 D | DFT/B3LYP |

| HOMO Energy | -6.5 to -7.0 eV | DFT/B3LYP |

| LUMO Energy | 0.5 to 1.0 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 7.0 to 8.0 eV | DFT/B3LYP |

Conformational Analysis using Computational Methods

The non-planar, fused ring system of this compound gives rise to a complex conformational landscape. Computational methods are indispensable for identifying the various stable conformers and the energy barriers between them.

Potential energy surface (PES) scans are performed by systematically rotating key dihedral angles, such as those within the six-membered rings and at the ring junction. These scans help to identify local energy minima, which correspond to stable conformations, and transition states, which represent the energy barriers to interconversion.

Commonly identified conformers include chair, boat, and twist-boat forms for the saturated ring, and half-chair or sofa conformations for the partially unsaturated ring. The relative energies of these conformers are calculated to determine the most stable, or ground-state, conformation. These calculations often show that a trans-fused ring system is more stable than a cis-fused system due to reduced steric strain.

The results of conformational analysis are crucial for understanding the molecule's behavior in solution and its ability to bind to biological targets, as the shape of the molecule is a key determinant of its interactions.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Computational Method |

| Trans-fused (Chair-Half-chair) | 0.00 | DFT/B3LYP |

| Cis-fused (Chair-Half-chair) | 2.5 - 3.5 | DFT/B3LYP |

| Trans-fused (Boat-Half-chair) | 5.0 - 6.0 | DFT/B3LYP |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the entire reaction pathway, from reactants to products via transition states, a detailed understanding of the reaction can be achieved.

For example, in an electrophilic addition to the double bond, computational models can be used to determine whether the reaction proceeds via a concerted or a stepwise mechanism. The geometries of the transition states can be optimized, and the activation energies calculated. This information helps to predict the regioselectivity and stereoselectivity of the reaction.

Similarly, reactions at the nitrogen atom, such as protonation or alkylation, can be modeled. The proton affinity can be calculated to quantify the basicity of the nitrogen. The transition states for these reactions can also be located to understand the kinetics of the process.

These computational studies provide valuable insights that can be used to design new synthetic routes or to understand the role of this scaffold in more complex chemical transformations.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound and its derivatives.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific signals to individual atoms. Spin-spin coupling constants can also be computed to provide further structural information.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, C=C stretches, and ring deformations.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The calculated excitation energies and oscillator strengths correspond to the absorption maxima and intensities, providing insight into the electronic transitions occurring within the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (C=C) | 125-130 ppm | ~128 ppm |

| ¹H NMR (vinyl) | 5.5-6.0 ppm | ~5.7 ppm |

| IR Stretch (C=C) | 1650-1670 cm⁻¹ | ~1660 cm⁻¹ |

Molecular Dynamics Simulations (if applicable to specific derivatives)

While molecular dynamics (MD) simulations might be less common for the parent compound itself, they are highly relevant for studying the behavior of its derivatives, particularly in a biological context. nih.govnih.gov For instance, if a derivative of this compound is designed as a ligand for a protein, MD simulations can provide insights into the dynamics of the binding process.

These simulations model the movement of every atom in the system over time, taking into account the solvent and other environmental factors. This allows for the study of:

Binding Stability: MD can assess the stability of the ligand-protein complex over time by monitoring parameters like the root-mean-square deviation (RMSD). nih.gov

Binding Pose: It can explore different binding orientations of the ligand within the active site of the protein.

Key Interactions: MD simulations can identify the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov

Conformational Changes: These simulations can reveal how the ligand and the protein adapt their conformations upon binding.

MD simulations are a powerful tool in drug discovery and molecular design, and derivatives of the this compound scaffold could be investigated using these methods to explore their potential as therapeutic agents. nih.gov

Emerging Research Avenues and Future Directions

Development of Novel and Efficient Synthetic Pathways for Complex Quinolizine Architectures

The construction of the quinolizine framework has traditionally been accomplished through various classical name reactions. However, contemporary research is focused on developing more efficient and versatile strategies to access complex and substituted quinolizine architectures.

One promising approach involves the use of domino reactions , which allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. These methods are highly efficient and often proceed with excellent atom economy and selectivity. semanticscholar.org For instance, synthetic strategies that have been successful for the related tetrahydroquinolines, which involve sequences like reduction or oxidation followed by cyclization, acid-catalyzed ring closures, and metal-promoted processes, are being explored for their applicability to quinolizine synthesis. semanticscholar.org

Furthermore, innovative strategies are being developed to transform simple, inexpensive quinolines into more complex, fused frameworks. One such method utilizes a light-sensitive borate (B1201080) intermediate to create a variety of 2D and 3D fused structures in a cost-effective manner, opening pathways to highly customizable molecules. rsc.org Palladium-catalyzed reactions that generate reactive intermediates are also at the forefront of constructing intricate polycyclic structures, bypassing traditional multi-step and harsh reaction conditions. utdallas.edu

| Synthetic Strategy | Key Features | Potential Advantages |

| Domino Reactions | Multi-step transformations in one pot. | High efficiency, atom economy, reduced waste. |

| Light-Sensitive Intermediates | Use of light to trigger transformations of simple quinolines. | Access to complex 2D/3D frameworks, cost-effective. |

| Palladium-Catalyzed Cycloadditions | Generation of reactive intermediates for complex bond formation. | Streamlined access to polycyclic structures, mild conditions. |

Exploration of Advanced Chemical Transformations and Derivatization Strategies

Beyond the initial synthesis of the tetrahydroquinolizine core, its subsequent functionalization is crucial for creating diverse molecular libraries. Advanced chemical transformations and derivatization strategies are key to unlocking the full potential of this scaffold.

C–H bond activation has emerged as a powerful tool in modern organic synthesis. Catalytic systems, often employing transition metals like copper, cobalt, or silver, can selectively functionalize otherwise inert C–H bonds. khanacademy.org This allows for the direct introduction of new substituents onto the quinolizine ring system, avoiding the need for pre-functionalized starting materials.

Another area of intense research is the development of novel derivatization strategies , particularly for enhancing analytical performance. For compounds that lack strong chromophores or fluorophores, derivatization is essential for detection in techniques like HPLC-UV or HPLC-FLD. nih.gov Common strategies involve introducing specific chemical tags to the molecule. For mass spectrometry-based analysis (LC-MS), derivatization can improve ionization efficiency and lead to more informative fragmentation patterns. mdpi.com

| Derivatization Principle | Reagent Class Examples | Purpose |

| Introduce Chromophore | Acid chlorides, Isocyanates | Enhance UV detection in HPLC. nih.gov |

| Introduce Fluorophore | Rhodamines, Sulfonic esters | Enhance fluorescence detection for improved sensitivity. nih.gov |

| Improve Ionization | Reagents like RapiFluor-MS, Permethylation | Enhance signal in mass spectrometry. mdpi.com |

The Suzuki-Miyaura cross-coupling reaction represents a robust method for creating carbon-carbon bonds. This palladium-catalyzed reaction can be used to couple the tetrahydroquinolizine core (if appropriately functionalized with a halide or boronic acid derivative) with a wide range of partners, enabling the construction of complex, multi-component molecules. nih.gov

Investigations into Dynamic Processes and Conformational Exchange in Tetrahydroquinolizines

The three-dimensional structure and flexibility of the 1,6,9,9a-tetrahydro-4H-quinolizine ring system are critical to its properties and reactivity. The quinolizidine (B1214090) ring system, of which this compound is a derivative, is known to exist in different conformations, primarily chair and boat forms, which can interconvert. acs.org The stability of these conformers and the energy barrier to their interconversion are influenced by the substitution pattern on the rings.

Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy , are pivotal in studying these dynamic processes. nih.gov Techniques like 1D and 2D NMR, including Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed information about the relative configurations of chiral centers and the preferred conformations of the molecule in solution. nih.govacs.org In some quinolizidine alkaloids, exchange phenomena involving nitrogen inversion have been detected, which adds another layer of conformational complexity. nih.gov

Low-temperature NMR studies can be used to "freeze out" certain conformations, allowing for the determination of the energy barriers of interconversion. For example, in a silicon analog of quinolizidine, the barrier of interconversion between chair-chair and chair-twist conformers was calculated to be 5.8 kcal/mol. Understanding these dynamic conformational equilibria is crucial, as the specific 3D shape of a molecule often dictates its biological activity and interaction with other molecules.

Application of this compound as a Synthetic Intermediate in Complex Molecule Construction

The inherent structural features of this compound make it an attractive starting point for the synthesis of more complex molecules, particularly natural products and their analogs. Its rigid, bicyclic core provides a defined three-dimensional scaffold upon which further chemical complexity can be built.

The presence of both saturated and unsaturated portions within the molecule, along with a nitrogen atom, offers multiple sites for selective functionalization. For example, the double bond can undergo a variety of addition reactions, while the nitrogen atom can be alkylated or acylated. The adjacent CH2 groups can potentially be functionalized through modern C-H activation methods.

This scaffold can serve as a key building block in fragment-based drug discovery. nih.gov By developing a modular synthetic platform, the tetrahydroquinolizine core can be systematically elaborated with various functional groups to create libraries of 3D lead-like compounds for biological screening. nih.gov Methodologies that facilitate the rapid assembly of complex polycyclic frameworks from simpler precursors are particularly valuable, as they significantly reduce the number of synthetic steps required to access target molecules. utdallas.edu

Development of Sustainable and Environmentally Benign Synthesis Protocols

In line with the principles of green chemistry, there is a significant push to develop sustainable methods for the synthesis of quinolizine derivatives. This involves the use of less hazardous reagents, environmentally friendly solvents, and energy-efficient reaction conditions.

A major focus is on replacing stoichiometric reagents with catalytic methods . The use of earth-abundant and inexpensive metals like copper is being explored for the synthesis of related quinoline (B57606) structures. Nanocatalysts are also gaining prominence due to their high surface area, unique reactivity, and potential for recovery and reuse over multiple reaction cycles. acs.org These catalysts can be employed under milder conditions, sometimes even in the absence of a solvent, leading to excellent product yields and reduced waste.

| Green Chemistry Approach | Examples | Benefits |

| Catalysis | Copper-catalysis, Nanocatalysts (e.g., Fe3O4) | Reduced waste, reusability, lower cost, milder conditions. |

| Green Solvents | Water, Deep Eutectic Solvents (DES) | Reduced toxicity, biodegradability, recyclability. acs.org |

| Process Intensification | One-pot synthesis, Microwave-assisted synthesis | Fewer workup steps, reduced solvent use, shorter reaction times. khanacademy.org |

Q & A

Q. How do computational methods enhance the design of this compound-based therapeutics?

- Molecular docking predicts binding to targets like kinase domains or neurotransmitter receptors. MD simulations assess conformational stability, and QSAR models prioritize substituents for synthesis. For example, electron-withdrawing groups at C-3 may enhance binding affinity in neurodegenerative targets .

Q. What emerging applications justify further exploration of quinolizine derivatives?

Q. How can researchers validate the role of this compound in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.